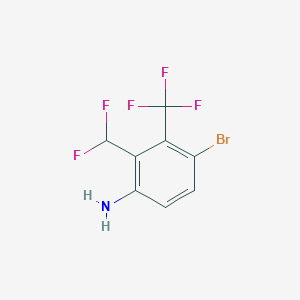

4-Bromo-2-difluoromethyl-3-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

4-bromo-2-(difluoromethyl)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF5N/c9-3-1-2-4(15)5(7(10)11)6(3)8(12,13)14/h1-2,7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMESMGUHJHAVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C(F)F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and radical trifluoromethylation processes. These methods are optimized for high yield and purity, often involving the use of specialized catalysts and reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-difluoromethyl-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the removal of halogen or fluorine groups, resulting in simpler aniline derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted aniline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aniline derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique substituents allow for the development of novel compounds in organic chemistry, particularly in the creation of fluorinated pharmaceuticals and agrochemicals. The presence of fluorine enhances the stability and reactivity of these compounds, facilitating various chemical transformations.

Biological Research

Bioavailability and Metabolic Stability

The fluorinated groups in 4-Bromo-2-difluoromethyl-3-(trifluoromethyl)aniline enhance its bioavailability, making it a candidate for biological studies. Research indicates that it can interact with specific molecular targets, such as enzymes or receptors, potentially modulating cellular responses related to growth and survival. This interaction is critical for developing therapeutic agents targeting diseases influenced by these pathways.

Medicinal Chemistry

Therapeutic Properties

In medicinal chemistry, this compound is explored for its potential therapeutic applications. The incorporation of fluorine atoms is known to improve pharmacokinetic properties, leading to better efficacy and reduced side effects in drug candidates. Studies have focused on its role as an inhibitor of specific enzymes or receptors, suggesting that derivatives may have significant applications in treating various conditions.

Industrial Applications

Specialty Chemicals Production

Industrially, 4-Bromo-2-difluoromethyl-3-(trifluoromethyl)aniline is utilized in producing specialty chemicals, including advanced materials and coatings. Its unique properties contribute to developing high-performance products that require specific chemical characteristics.

Case Study 1: Fluorinated Pharmaceuticals

Research has demonstrated that compounds similar to 4-Bromo-2-difluoromethyl-3-(trifluoromethyl)aniline can significantly enhance the efficacy of drug candidates by improving their metabolic stability and bioavailability. A study focusing on fluorinated analogs showed promising results in terms of binding affinity to target proteins.

Case Study 2: Agrochemical Development

In agrochemical research, derivatives of this compound have been investigated for their potential use as herbicides. The unique electronic properties imparted by the bromine and fluorine groups allow these compounds to interact effectively with biological systems, providing a basis for developing new crop protection agents.

Mechanism of Action

The mechanism of action of 4-Bromo-2-difluoromethyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of bromine, difluoromethyl, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity, protein-protein interactions, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Trifluoromethylanilines

4-Bromo-3-(trifluoromethyl)aniline

- Structure : Bromine at para, trifluoromethyl at meta.

- Properties : Exhibits strong electron-withdrawing effects due to the trifluoromethyl group, reducing basicity (pKa ~1.5–2.5). Used in Suzuki-Miyaura couplings for pharmaceutical intermediates .

- Applications : Key intermediate in synthesis of kinase inhibitors and agrochemicals.

4-Chloro-3-(trifluoromethyl)aniline

- Structure : Chlorine replaces bromine at para.

- Properties : Lower molecular weight (MW: 205.5 vs. 250.0 for bromo analog) but similar electronic effects. Higher volatility and lower melting point (mp: 45–47°C vs. 72–74°C for bromo derivative) .

- Biological Activity: Demonstrated superior nonlinear optical (NLO) properties compared to bromo and fluoro analogs in vibrational analysis studies .

4-Fluoro-3-(trifluoromethyl)aniline

- Structure : Fluorine at para.

- Properties : Highest electronegativity among halogens, leading to stronger inductive effects. Lower thermal stability but improved solubility in polar solvents.

- Applications: Limited use in cross-coupling due to weaker C–F bond reactivity compared to C–Br or C–Cl .

Nitro-Substituted Analogs

4-Nitro-3-(trifluoromethyl)aniline

- Structure : Nitro group at para.

- Properties: Strong electron-withdrawing nitro group reduces basicity (pKa <1) and enables photochemical NO release under UV irradiation. Non-toxic photoproducts make it suitable for light-triggered drug delivery systems .

- Biological Relevance: Used in nitric oxide (NO) donor hybrids for anticancer applications .

Ortho-Substituted Trifluoromethylanilines

2-(Trifluoromethyl)aniline

- Structure : Trifluoromethyl at ortho.

- Properties : Reduced basicity due to steric hindrance and ortho effect. Demonstrated high cytotoxicity in calixarene derivatives, making it unsuitable for therapeutic use .

- Comparison : Less active than 4-substituted analogs in enzyme inhibition assays .

2-Bromo-5-(trifluoromethyl)aniline

Multi-Halogenated Derivatives

2-Bromo-6-chloro-4-(trifluoromethyl)aniline

Alkylated and Acylated Derivatives

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline

- Structure: Dimethylamino group replaces amine.

- Properties : Reduced basicity (pKa ~4–5) due to electron-donating dimethyl groups. Improved stability under acidic conditions .

- Synthesis : Prepared via bromination of N,N-dimethyl-3-(trifluoromethyl)aniline with dioxane dibromide (yield: 82%) .

4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline

- Structure : Isopropyl group at amine.

- Properties : Increased steric bulk improves selectivity in catalytic reactions. Used in asymmetric synthesis of chiral amines .

Biological Activity

4-Bromo-2-difluoromethyl-3-(trifluoromethyl)aniline is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of 4-Bromo-2-difluoromethyl-3-(trifluoromethyl)aniline is , with a molecular weight of 257.02 g/mol. The compound features multiple fluorine substituents, which can influence its lipophilicity and biological interactions.

The biological activity of halogenated anilines often relates to their ability to interact with various biological molecules, such as proteins and nucleic acids. The presence of multiple halogens can enhance the compound's reactivity, potentially leading to:

- Electrophilic Aromatic Substitution : The halogens can facilitate reactions with nucleophiles in biological systems.

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit cytochrome P450 enzymes, affecting drug metabolism and clearance .

Anticancer Properties

Recent studies have indicated that compounds structurally similar to 4-Bromo-2-difluoromethyl-3-(trifluoromethyl)aniline exhibit significant anticancer activity. For instance, a related compound demonstrated cytotoxic effects against human cancer cell lines A549 (lung cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity . The mechanism involved apoptosis induction and cell cycle arrest.

Toxicity Profile

The toxicity profile is critical for evaluating the safety of 4-Bromo-2-difluoromethyl-3-(trifluoromethyl)aniline. It has been reported that similar compounds are harmful if swallowed or in contact with skin, highlighting the need for careful handling . Acute toxicity studies have shown that doses up to 2000 mg/kg did not result in significant adverse effects in animal models, suggesting a favorable safety margin for certain applications .

Case Studies

-

Cytotoxicity in Cancer Models :

- A study evaluated the cytotoxicity of fluorinated anilines against various cancer cell lines. The results indicated that compounds with trifluoromethyl groups exhibited enhanced inhibitory effects on cell proliferation compared to their non-fluorinated counterparts .

- In another case, treatment with a structurally similar compound led to significant inhibition of tumor growth in xenograft models, demonstrating its potential as an anticancer agent.

- Enzyme Inhibition :

Data Table: Summary of Biological Activities

Q & A

Q. What safety protocols are critical for handling this compound in the lab?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.